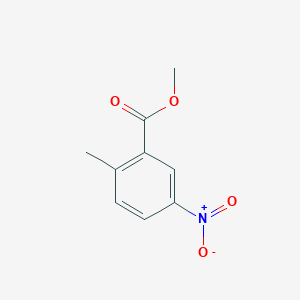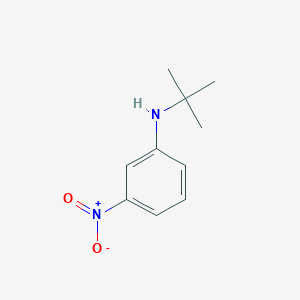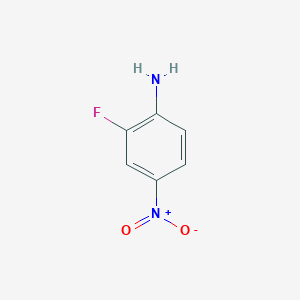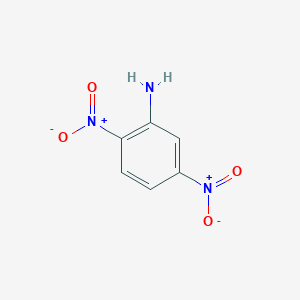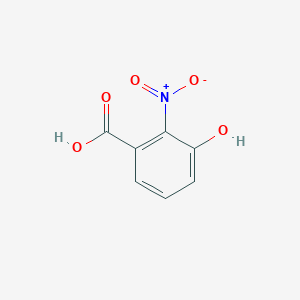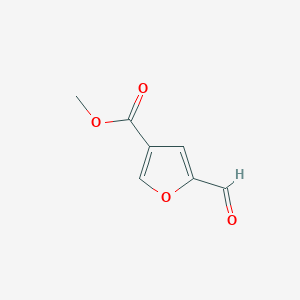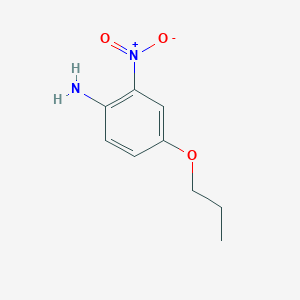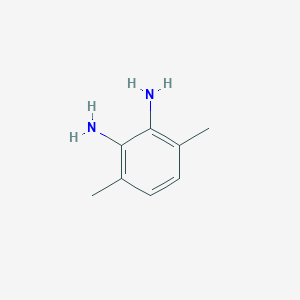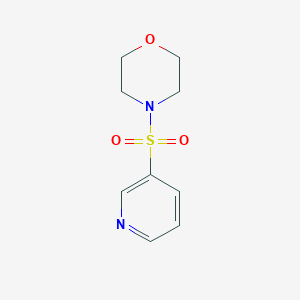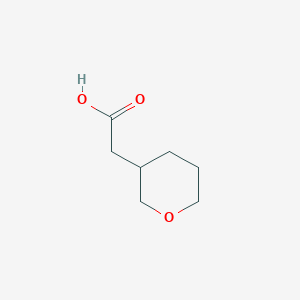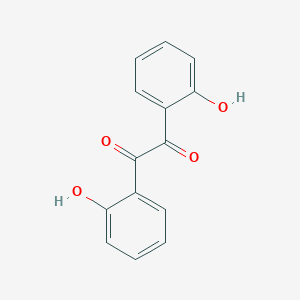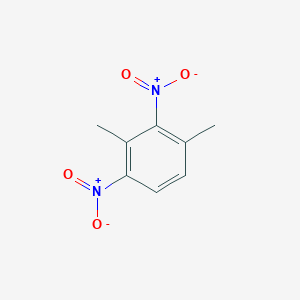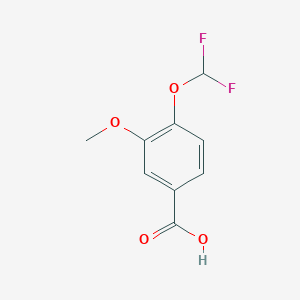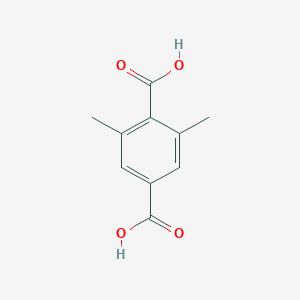![molecular formula C11H9NO B181765 3,4-dihydrocyclopenta[b]indol-2(1H)-one CAS No. 150670-63-6](/img/structure/B181765.png)
3,4-dihydrocyclopenta[b]indol-2(1H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of an indole derivative can be determined using various spectroscopic techniques, including NMR and mass spectrometry42.Chemical Reactions
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in [4+1]-annulation reactions with diazoacetates to form dihydrocyclopenta[b]indoles3.
Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cyclization Reactions
- Researchers have developed gold-catalyzed cyclization reactions of indoles leading to the formation of dihydrocyclopenta[b]indole derivatives. These reactions are facilitated by electron-deficient allenes at the 3-position, resulting in moderate to excellent yields via C2-H bond functionalization of the indole unit (Chen et al., 2012).
Construction of Dihydrocyclopenta[b]indole Skeleton
- Another study describes the controlled 3-alkenylation or 3-alkylation of indole with propargylic alcohols. In the presence of different catalysts, this process efficiently constructs the 3,4-dihydrocyclopenta[b]indole skeleton (Zhang et al., 2012).
Enantioselective Synthesis of Polycyclic Heterocycles
- A study on enantioselective synthesis of polycyclic nitrogen, oxygen, and sulfur heterocycles via Rh-catalyzed intramolecular alkene hydroacylation has been conducted. This process generates 3,4-dihydrocyclopenta[b]indol-1(2H)-one in moderate-to-high yields with good enantioselectivities (Vickerman & Stanley, 2017).
Intramolecular Ritter Reactions
- Research has explored intramolecular Ritter reactions of tetrahydrocyclopenta[b]indole and -carbazole derivatives. This method is key in constructing various tetracyclic lactam compounds, showcasing the versatility of this chemical structure (Maertens et al., 2004).
Synthesis via Intramolecular Michael Addition
- A versatile route for synthesizing tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles via an intramolecular Michael addition catalyzed by InBr3 is reported. This method demonstrates an efficient strategy for creating these complex polycyclic compounds (Agnusdei et al., 2003).
Gold(I)-Catalyzed Cycloisomerization
- The development of a gold-catalyzed cycloisomerization of 1,6-diynes containing an ynamide propargyl ester or carbonate moiety. This process provides a route to diverse-substituted 3-acyloxy-1,4-dihydrocyclopenta[b]indoles, demonstrating the synthetic utility of these products (Liu et al., 2015).
Pd-Catalyzed Intramolecular Heck Reaction
- An efficient synthetic route towards 3,4-dihydrocyclopent[b]indol-1(2H)-ones based on Pd-catalyzed intramolecular Heck reaction is described. This method showcases chemoselectivity in cyclization, emphasizing the potential of this approach in synthesizing complex molecular structures (Sørensen & Pombo-Villar, 2004).
Copper-Catalyzed Annulation
- A copper-catalyzed annulation of 2-vinylindoles with diazoacetates has been developed, offering straightforward access to dihydrocyclopenta[b]indoles with two contiguous all-carbon quaternary centers (Dong et al., 2019).
Safety And Hazards
Like all chemicals, indole derivatives should be handled with care. They can be harmful if swallowed or if they come into contact with the skin. They can also be very toxic to aquatic life6.
Zukünftige Richtungen
The study of indole derivatives is a very active area of research, with potential applications in pharmaceuticals and other areas. Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential uses72.
Please note that this information is general and may not apply to “3,4-dihydrocyclopenta[b]indol-2(1H)-one” specifically. For more accurate information, further research would be needed.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-cyclopenta[b]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-7-5-9-8-3-1-2-4-10(8)12-11(9)6-7/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVNBVUPNOKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476251 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydrocyclopenta[b]indol-2(1H)-one | |
CAS RN |
150670-63-6 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-cyclopenta[b]indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



